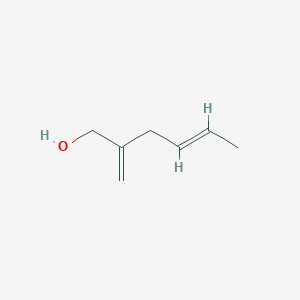
4-Hexen-1-ol, 2-methylene-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylene-4-hexene-1-ol is an organic compound characterized by the presence of both an alcohol group and a double bond within its molecular structure. This compound falls under the category of unsaturated alcohols, which are known for their reactivity due to the presence of the double bond. The molecular formula for 2-Methylene-4-hexene-1-ol is C7H12O.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylene-4-hexene-1-ol can be achieved through various methods. One common approach involves the hydroboration-oxidation of 2-Methylene-4-hexene. This process typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 2-Methylene-4-hexene, resulting in the formation of an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield 2-Methylene-4-hexene-1-ol.
Industrial Production Methods: Industrial production of 2-Methylene-4-hexene-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and advanced purification techniques are often employed to achieve this.
化学反応の分析
Types of Reactions: 2-Methylene-4-hexene-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 2-Methylene-4-hexenal or 2-Methylene-4-hexenoic acid.
Reduction: Formation of 2-Methylhexanol.
Substitution: Formation of 2-Methylene-4-hexenyl chloride.
科学的研究の応用
2-Methylene-4-hexene-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methylene-4-hexene-1-ol involves its reactivity due to the presence of the double bond and the hydroxyl group. The double bond can participate in various addition reactions, while the hydroxyl group can undergo nucleophilic substitution and oxidation reactions. These functional groups allow the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis and potential biological applications.
類似化合物との比較
2-Methyl-2-butene-1-ol: Similar in structure but with a shorter carbon chain.
2-Methylene-3-pentene-1-ol: Similar in structure but with a different position of the double bond.
2-Methyl-4-pentene-1-ol: Similar in structure but with a different substitution pattern.
Uniqueness: 2-Methylene-4-hexene-1-ol is unique due to its specific molecular structure, which provides distinct reactivity patterns compared to its analogs. The position of the double bond and the hydroxyl group allows for unique chemical transformations and applications in various fields.
特性
CAS番号 |
70337-84-7 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC名 |
(E)-2-methylidenehex-4-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h3-4,8H,2,5-6H2,1H3/b4-3+ |
InChIキー |
GLAXQQQZSHDDJM-ONEGZZNKSA-N |
異性体SMILES |
C/C=C/CC(=C)CO |
正規SMILES |
CC=CCC(=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
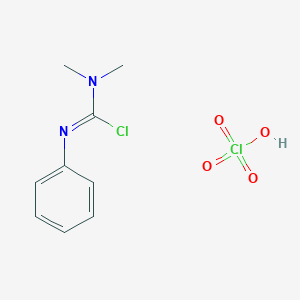

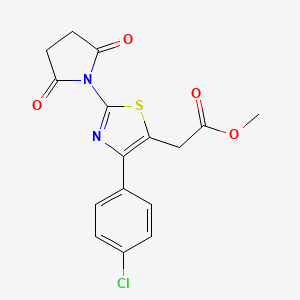
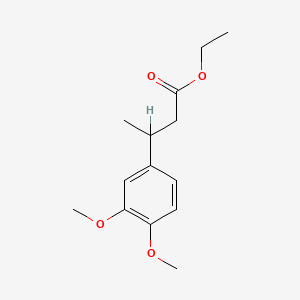
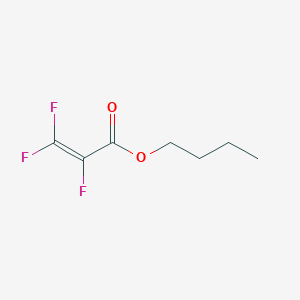

![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
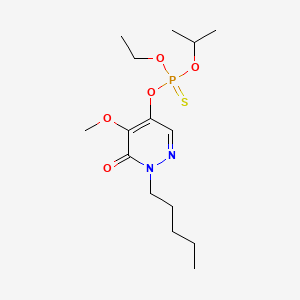
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)



